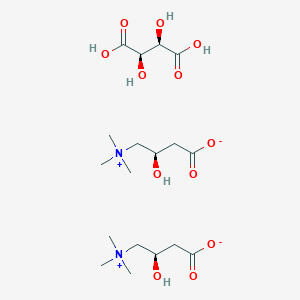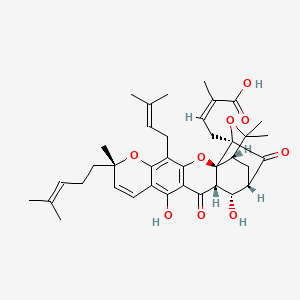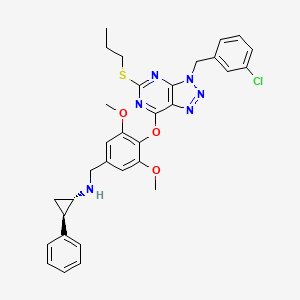
Retinol, palmitate, 9-cis,13-cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retinol, palmitate, 9-cis,13-cis-: is an isomer of vitamin A, specifically a palmitate ester. This compound is a derivative of retinol (vitamin A alcohol) and is characterized by its unique 9-cis and 13-cis configurations. It is used in various biological and medical applications due to its bioactivity and role in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of retinol, palmitate, 9-cis,13-cis- typically involves the esterification of retinol with palmitic acid. The process can be carried out under mild conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of retinol, palmitate, 9-cis,13-cis- involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: Retinol, palmitate, 9-cis,13-cis- undergoes various chemical reactions, including:
Oxidation: Conversion to retinoic acid derivatives.
Reduction: Formation of reduced retinoids.
Isomerization: Interconversion between different cis and trans isomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Isomerization: Catalysts like dihydroflavins or phosphatidylethanolamines facilitate isomerization.
Major Products:
Oxidation: Retinoic acid and its derivatives.
Reduction: Reduced forms of retinoids.
Isomerization: Various cis and trans isomers of retinol and retinoic acid.
Applications De Recherche Scientifique
Retinol, palmitate, 9-cis,13-cis- has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods for retinoid quantification.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.
Industry: Utilized in the formulation of cosmetic products for its anti-aging properties.
Mécanisme D'action
Retinol, palmitate, 9-cis,13-cis- exerts its effects by binding to retinoid X receptors (RXRs) and retinoic acid receptors (RARs). These receptors are ligand-activated transcription factors that regulate gene expression. Upon binding, the compound induces conformational changes in the receptors, leading to the activation or repression of target genes involved in cellular processes such as differentiation, proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
All-trans-retinol: Another isomer of vitamin A with different biological activity.
Retinoic acid: An oxidized form of retinol with potent biological effects.
Retinyl acetate: Another ester of retinol used in similar applications.
Uniqueness: Retinol, palmitate, 9-cis,13-cis- is unique due to its specific cis configurations, which confer distinct biological properties. Its ability to bind to RXRs and RARs with high affinity makes it a valuable compound in research and therapeutic applications.
Propriétés
Formule moléculaire |
C36H60O2 |
|---|---|
Poids moléculaire |
524.9 g/mol |
Nom IUPAC |
[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28- |
Clé InChI |
VYGQUTWHTHXGQB-YFAKFODJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)



![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)





![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
